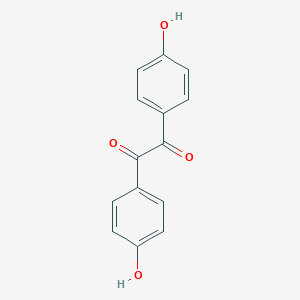











|
REACTION_CXSMILES
|
[C:1]1([C:9]([C:11]([C:13]2[CH:20]=[CH:19][C:16]([O:17]C)=[CH:15][CH:14]=2)=[O:12])=[O:10])[CH:8]=[CH:7][C:4]([O:5]C)=[CH:3][CH:2]=1.C1(C(C(C2C=CC(OC)=CC=2)O)=O)C=CC(OC)=CC=1.C(O)(=O)C.Br>N1C=CC=CC=1.S([O-])([O-])(=O)=O.[Cu+2]>[OH:5][C:4]1[CH:3]=[CH:2][C:1]([C:9]([C:11]([C:13]2[CH:14]=[CH:15][C:16]([OH:17])=[CH:19][CH:20]=2)=[O:12])=[O:10])=[CH:8][CH:7]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)C(=O)C1=CC=C(OC)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)C(O)C1=CC=C(OC)C=C1
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)C(=O)C1=CC=C(OC)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
to form a solution
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate (about 30 ml HBr being needed)
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 2 hours' reflux
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
more hydrobromic acid (50 ml) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed for a further 2 hours
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
The solution was poured into cold water (600 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a white solid
|
|
Type
|
FILTRATION
|
|
Details
|
This was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |